molecular formula C7H5IO3 B1630420 3-Hydroxy-4-iodobenzoic acid CAS No. 58123-77-6

3-Hydroxy-4-iodobenzoic acid

Cat. No.: B1630420
CAS No.: 58123-77-6
M. Wt: 264.02 g/mol
InChI Key: UABBBWVTEWIIMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-iodobenzoic acid is an organic compound with the molecular formula C7H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by a hydroxyl group and an iodine atom, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-iodobenzoic acid typically involves the iodination of 3-hydroxybenzoic acid. One common method is the electrophilic substitution reaction where iodine is introduced into the aromatic ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-iodosalicylaldehyde or 4-iodosalicylate.

    Reduction: The iodine atom can be reduced to a hydrogen atom, converting the compound to 3-hydroxybenzoic acid.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atom.

Major Products Formed

    Oxidation: 4-Iodosalicylaldehyde, 4-iodosalicylate.

    Reduction: 3-Hydroxybenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-4-iodobenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-iodobenzoic acid depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The hydroxyl and iodine groups can interact with amino acid residues in the enzyme, leading to inhibition. In chemical reactions, the hydroxyl group can participate in hydrogen bonding and the iodine atom can act as a leaving group in substitution reactions.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-iodobenzoic acid: Similar structure but with the hydroxyl and iodine groups swapped.

    2-Hydroxy-5-iodobenzoic acid: Hydroxyl group at position 2 and iodine at position 5.

    3-Hydroxy-2-iodobenzoic acid: Hydroxyl group at position 3 and iodine at position 2.

Uniqueness

3-Hydroxy-4-iodobenzoic acid is unique due to the specific positioning of the hydroxyl and iodine groups, which can influence its reactivity and interactions with other molecules. This unique structure can lead to different chemical and biological properties compared to its isomers.

Properties

IUPAC Name

3-hydroxy-4-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABBBWVTEWIIMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353120
Record name 3-Hydroxy-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58123-77-6
Record name 3-Hydroxy-4-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58123-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxy-4-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-4-iodobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

30.0 g (217 mmol) of 3-hydroxybenzoic acid was dissolved in 200 ml of acetic acid. 53.0 g (326 mmol) of iodine monochloride was added to the obtained solution at room temperature. They were stirred at 45° C. for 15 hours and then the solvent was evaporated under reduced pressure. The residue was washed with 500 ml of 1% aqueous sodium thiosulfate solution twice and with 500 ml of water twice and then dried to solid at 80° C. under reduced pressure to obtain the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
53 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

21.0 g (0.52 mol, 1.05 eq) of sodium hydroxide and then 78.7 g (0.52 mol, 1.05 eq) of sodium iodide are added to a solution of 69.1 g (0.5 mol, 1 eq) of 3-hydroxybenzoic acid in 700 ml of methanol. The reaction mixture is cooled to 0° C. and potassium hypochlorite solution (0.52 mol, 1.05 eq) is then added dropwise. The reaction medium is stirred at 0-5° C. for 2 hours and then at room temperature overnight. The methanol is evaporated off and the reaction medium is then acidified with concentrated hydrochloric acid solution. The precipitated product is filtered off, washed with water and dried. 121 g of 3-hydroxy-4-iodobenzoic acid are obtained in the form of an off-white solid. Yield=92%
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
78.7 g
Type
reactant
Reaction Step One
Quantity
69.1 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0.52 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

21 g (520 mmol) of sodium hydroxide and then 78.7 g (520 mmol) of sodium iodide are added to a solution of 69 g (500 mmol) of 3-hydroxybenzoic acid in 700 mL of methanol. The reaction mixture is cooled to 0° C. and aqueous sodium hypochlorite solution is then added (520 mmol). The reaction medium is stirred at 0-5° C. for 2 hours and then at room temperature overnight. The methanol is evaporated off and the reaction medium is then acidified with concentrated hydrochloric acid solution. The precipitated product is filtered off, washed with water and dried. 41.92 g of 3-hydroxy-4-iodobenzoic acid are obtained in the form of an off-white solid. The aqueous phase is extracted with ethyl acetate, dried over magnesium sulfate, filtered and evaporated and the residue obtained is taken up in heptane and then filtered.
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
78.7 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

25.00 g (180.0 mmol) of 3-hydroxybenzoic acid, 7.20 g (180.0 mmol) of sodium hydroxide pellets, 27.13 g (180.0 mmol) of sodium iodide and 500 ml of methanol are introduced into a one-litre three-necked flask under a stream of nitrogen. The mixture is cooled to 0° C. and 374.30 g (180.0 mmol) of an aqueous sodium hypochlorite solution are added dropwise over one hour and fifty minutes. The reaction medium is stirred for two hours at 0° C., a sodium thiosulphate solution is then added, the mixture is acidified at pH 5, extracted with ethyl ether, the organic phase is washed with water to neutral pH, dried over magnesium sulphate and filtered and the solvents are evaporated off. 43.80 g (92%) of the expected compound are collected in the form of a beige-coloured powder with a melting point of 198° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
27.13 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
374.3 g
Type
reactant
Reaction Step Two
Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-4-iodobenzoic acid
Reactant of Route 2
3-Hydroxy-4-iodobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Hydroxy-4-iodobenzoic acid
Reactant of Route 4
3-Hydroxy-4-iodobenzoic acid
Reactant of Route 5
3-Hydroxy-4-iodobenzoic acid
Reactant of Route 6
3-Hydroxy-4-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.